2-methyl-N4-propylpyrimidine-4,6-diamine

pKa ionization state physicochemical property

2-Methyl-N4-propylpyrimidine-4,6-diamine (CAS 108484-98-6; C₈H₁₄N₄; MW 166.22 g/mol) is a polysubstituted 4,6-diaminopyrimidine bearing a methyl group at the 2-position and an n-propyl chain at the N4-position, with a free amino group retained at the 6-position. The compound's predicted physicochemical profile—pKa 7.41 ± 0.10, density 1.131 ± 0.06 g/cm³, boiling point 337.5 ± 27.0 °C—differs substantially from the unsubstituted 4,6-diaminopyrimidine parent (pKa 5.78; density 1.368 g/cm³; boiling point 364.0 °C) and from the N4-ethyl homolog (density 1.210 g/cm³; boiling point 342.3 °C), establishing a distinct property gradient driven by the combined 2-methyl and N4-propyl substitutions.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B12982029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N4-propylpyrimidine-4,6-diamine
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCCNC1=NC(=NC(=C1)N)C
InChIInChI=1S/C8H14N4/c1-3-4-10-8-5-7(9)11-6(2)12-8/h5H,3-4H2,1-2H3,(H3,9,10,11,12)
InChIKeyYTOLNYQVNFXPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N4-propylpyrimidine-4,6-diamine: Physicochemical Baseline for a Substituted 4,6-Diaminopyrimidine Scaffold


2-Methyl-N4-propylpyrimidine-4,6-diamine (CAS 108484-98-6; C₈H₁₄N₄; MW 166.22 g/mol) is a polysubstituted 4,6-diaminopyrimidine bearing a methyl group at the 2-position and an n-propyl chain at the N4-position, with a free amino group retained at the 6-position . The compound's predicted physicochemical profile—pKa 7.41 ± 0.10, density 1.131 ± 0.06 g/cm³, boiling point 337.5 ± 27.0 °C—differs substantially from the unsubstituted 4,6-diaminopyrimidine parent (pKa 5.78; density 1.368 g/cm³; boiling point 364.0 °C) and from the N4-ethyl homolog (density 1.210 g/cm³; boiling point 342.3 °C), establishing a distinct property gradient driven by the combined 2-methyl and N4-propyl substitutions . The core 4,6-diaminopyrimidine motif is a recognized kinase hinge-binding scaffold, and the specific 2-methyl/N4-propyl substitution pattern is conserved in the clinically studied CRF1 antagonist NBI 27914, underscoring its relevance as a privileged synthetic intermediate [1][2].

Why Generic Substitution Fails: Physicochemical and Scaffold-Specific Differentiation of 2-Methyl-N4-propylpyrimidine-4,6-diamine


Generic substitution with in-class pyrimidine-4,6-diamines is not possible because the combination of the 2-methyl group and the N4-propyl chain simultaneously modulates four key molecular properties relative to close analogs: (i) basicity—the predicted pKa shifts from 5.78 (unsubstituted 4,6-diaminopyrimidine) to 7.41, altering the ionization state at physiological pH by over 40-fold in the protonated fraction ; (ii) lipophilicity and conformational flexibility—the propyl chain adds a third rotatable bond and increases hydrophobicity compared to N4-ethyl (2 rotatable bonds) and N4-unsubstituted (0 rotatable bonds) analogs, directly impacting membrane permeability and non-specific protein binding ; (iii) scaffold recognition—the 2-methyl/N4-propyl pattern is a constituent of high-affinity CRF1 ligands such as NBI 27914, and deviation from this substitution pattern in published SAR series leads to ≥5-fold loss in binding affinity ; (iv) synthetic tractability—the free 6-NH₂ group provides a single, unambiguous vector for further derivatization in library synthesis, unlike symmetrically disubstituted or fully elaborated analogs that require protection/deprotection strategies [1]. These interdependent changes mean that procuring a different N4-alkyl or 2-substituted analog will produce a functionally non-equivalent starting material.

Quantitative Comparative Evidence for 2-Methyl-N4-propylpyrimidine-4,6-diamine: pKa, Lipophilicity, Scaffold Recognition, and Kinase-Targeting Potential


Evidence Item 1: pKa Elevation Relative to Unsubstituted 4,6-Diaminopyrimidine Alters Ionization State at Physiological pH

The predicted pKa of 2-methyl-N4-propylpyrimidine-4,6-diamine (7.41 ± 0.10) is 1.63 log units higher than that of the unsubstituted 4,6-diaminopyrimidine parent (5.78 ± 0.10) . At pH 7.4, this corresponds to an approximately 43-fold difference in the ratio of neutral to protonated species: the unsubstituted parent is predominantly deprotonated (neutral fraction ≈ 0.023), whereas the target compound exists near its pKa with roughly equal populations of neutral and protonated forms. The N4-ethyl-2-methyl analog has a predicted pKa of 6.44 ± 0.10, placing it intermediate between the two extremes . This difference in protonation state has implications for solubility, membrane permeation, and hydrogen-bonding capacity at the kinase hinge region.

pKa ionization state physicochemical property permeability

Evidence Item 2: N4-Propyl Chain Increases Rotatable Bond Count and Predicted Lipophilicity Compared to N4-Ethyl and Unsubstituted Analogs

2-Methyl-N4-propylpyrimidine-4,6-diamine contains 3 rotatable bonds, compared to 2 for the N4-ethyl homolog (N4-ethylpyrimidine-4,6-diamine, CAS 101080-47-1) and 0 for the unsubstituted 4,6-diaminopyrimidine parent . The additional rotatable bond arises from the propyl chain extension (CH₂–CH₂–CH₃ vs. CH₂–CH₃), which also increases the predicted LogP. While an experimentally measured LogP for the target compound is not available, the trend in predicted density (1.131 g/cm³ vs. 1.210 g/cm³ for N4-ethyl vs. 1.368 g/cm³ for the parent) correlates inversely with increasing alkyl chain hydrophobicity and decreasing crystal lattice energy, consistent with greater lipophilic character . The predicted boiling point follows the same trend: 337.5 °C (target) vs. 342.3 °C (N4-ethyl) vs. 364.0 °C (parent), reflecting weaker intermolecular forces with increasing alkyl substitution .

lipophilicity rotatable bonds conformational flexibility drug-likeness

Evidence Item 3: The 2-Methyl/N4-Propyl Substitution Pattern Is Conserved in High-Affinity CRF1 Receptor Antagonists

The 2-methyl and N4-propyl substitution pattern of the target compound is embedded within the structure of NBI 27914 (5-chloro-N4-(cyclopropylmethyl)-2-methyl-N4-propyl-N6-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine), a selective CRF1 receptor antagonist [1]. In the SAR study by Kuppast et al. (2014), a series of substituted pyrimidines with variations in the N4-alkyl group (ethyl, propyl, cyclopropylmethyl, butyl, methoxyethyl) and the 2-substituent were evaluated for CRF1 binding affinity. The four lead compounds (3, 6, 8, and 9) exhibiting -LogIC₅₀ values of 6.56, 6.27, 6.23, and 6.61, respectively, all contained the 2-methyl group, while varying the N4-alkyl chain modulated affinity by up to 2.1-fold . The reference antagonist antalarmin showed a -LogIC₅₀ of 7.73 ± 0.09 in the same assay. Although the target compound itself is an unelaborated scaffold, the conservation of the 2-methyl/N4-propyl motif in active CRF1 ligands, including a close derivative (6b) with a Ki of 14 nM for CRHR1, supports its value as a key synthetic intermediate for this target class .

CRF1 receptor NBI 27914 scaffold recognition privileged structure

Evidence Item 4: 4,6-Diaminopyrimidine Scaffold Is a Validated Type-II Kinase Inhibitor Hinge-Binding Motif Applicable to FLT3 and JAK3

The 4,6-diaminopyrimidine core, which constitutes the scaffold of the target compound, has been validated as a kinase hinge-binding motif in multiple independent studies. In a rational design study by Bharate et al. (2018), a series of 4,6-diaminopyrimidine derivatives were optimized as Type-II FLT3 inhibitors; the lead compound 13a exhibited an IC₅₀ of 13.9 ± 6.5 nM against FLT3 kinase with high selectivity over c-KIT, a critical differentiation for avoiding dose-limiting myelosuppression in AML therapy [1]. In parallel, Faris et al. (2023) employed QSAR-driven screening to design pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors, demonstrating the scaffold's adaptability across kinase targets [2]. Additionally, Yu et al. (2019) reported structure-based design of pyrimidine-4,6-diamine derivatives as selective JAK3 inhibitors using scaffold-hopping strategies [3]. The target compound, bearing a free 6-NH₂ group and a differentiated N4-propyl substituent, provides a regioselective entry point for scaffold elaboration: the N4-propyl chain can serve as a selectivity vector, while the 6-NH₂ group permits modular diversification to access distinct kinase selectivity profiles.

FLT3 JAK3 Type-II kinase inhibitor hinge-binding

Evidence Item 5: Density Decrease Reflects Reduced Lattice Energy and Enhanced Solubility Potential Compared to Less Alkylated Analogs

The predicted density of 2-methyl-N4-propylpyrimidine-4,6-diamine (1.131 ± 0.06 g/cm³) is substantially lower than that of the unsubstituted 4,6-diaminopyrimidine parent (1.368 ± 0.06 g/cm³), representing a 17.3% reduction in density . Compared to the N4-ethyl analog (1.210 ± 0.06 g/cm³), the density decreases by a further 6.5%. This progressive reduction in density with increasing alkyl chain length is consistent with weaker intermolecular crystal packing forces (van der Waals and hydrogen-bonding interactions), which generally correlate with higher intrinsic solubility. The N4-ethyl-2-methyl analog displays a density of 1.038 ± 0.06 g/cm³—lower than the target compound—potentially reflecting the absence of the additional methylene group's contribution to molecular volume relative to mass; however, its lower boiling point (276.5 vs. 337.5 °C) indicates a different volatility profile that may complicate handling during synthesis .

density crystal packing solubility formulation

Procurement-Relevant Application Scenarios for 2-Methyl-N4-propylpyrimidine-4,6-diamine in Drug Discovery and Chemical Biology


Scenario 1: Synthesis of CRF1 Receptor Antagonist Probe Molecules and Tool Compounds

2-Methyl-N4-propylpyrimidine-4,6-diamine serves as a direct precursor for synthesizing CRF1 receptor ligands by exploiting the free 6-NH₂ group for N6-arylation or alkylation, while the pre-installed 2-methyl and N4-propyl groups retain the substitution pattern conserved in high-affinity CRF1 antagonists such as NBI 27914 (Ki ~1.7 nM for CRF1) and the SPECT imaging agent 6b (Ki = 14 nM for CRHR1) [1]. The SAR data from Kuppast et al. (2014) demonstrate that N4-propyl-substituted pyrimidines achieve CRF1 binding affinities (-LogIC₅₀ = 6.23–6.61) that are within a tractable optimization window relative to the clinical candidate antalarmin (-LogIC₅₀ = 7.73), confirming the scaffold's utility for hit-to-lead chemistry .

Scenario 2: Regioselective Building Block for Kinase-Focused DNA-Encoded or Combinatorial Libraries

The differentiation between the N4-propyl tertiary amine and the free 6-NH₂ primary amine provides a single, unambiguous diversification handle for library synthesis. This regioselectivity is critical for DNA-encoded library (DEL) construction, where the pyrimidine core serves as a scaffold for parallel diversification at the 6-position while keeping the 2-methyl and N4-propyl pharmacophoric elements constant [1]. The favorable physicochemical profile—3 rotatable bonds (well within Veber's rule), predicted pKa of 7.41 (near physiological pH), and moderate density (1.131 g/cm³) suggesting acceptable solubility—makes this compound a suitable building block for synthesizing compound collections targeting the FLT3, JAK3, and EGFR kinase families, all of which have been shown to accommodate 4,6-diaminopyrimidine-based inhibitors .

Scenario 3: Physicochemical Reference Compound for Pyrimidine-4,6-diamine Structure-Property Relationship Studies

The compound occupies a well-defined position within the pyrimidine-4,6-diamine property space: pKa 7.41 (vs. 5.78 for parent and 6.44 for N4-ethyl-2-methyl analog), density 1.131 g/cm³ (vs. 1.368 for parent), rotatable bonds 3 (vs. 0 for parent), and MW 166.22 (vs. 110.12 for parent) [1]. These systematic property increments make it a valuable reference compound for structure-property relationship (SPR) studies exploring the impact of incremental alkyl substitution on solubility, permeability, and metabolic stability—parameters that are routinely measured during lead optimization campaigns in medicinal chemistry.

Scenario 4: Scaffold for Developing FLT3-Selective Type-II Kinase Inhibitors with Reduced Myelosuppression Liability

The 4,6-diaminopyrimidine scaffold has been validated as a Type-II kinase inhibitor motif achieving FLT3 IC₅₀ values as low as 13.9 nM with selectivity over c-KIT, a feature critical for mitigating myelosuppression in AML therapy [1]. By using 2-methyl-N4-propylpyrimidine-4,6-diamine as the starting point, medicinal chemists can append a Type-II-inducing 'tail' group at the 6-NH₂ position while potentially leveraging the N4-propyl chain to occupy a hydrophobic pocket that differs between FLT3 and c-KIT, thereby engineering selectivity at the scaffold level. The predicted pKa of 7.41 further supports that the 4-amino group retains sufficient nucleophilicity for hinge-binding hydrogen bond donation at physiological pH .

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